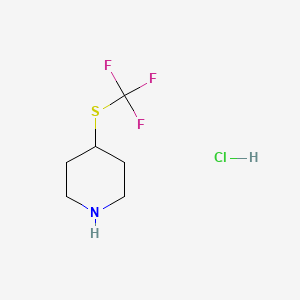

![molecular formula C21H21ClN4O5S2 B2361634 Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361173-98-0](/img/structure/B2361634.png)

Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

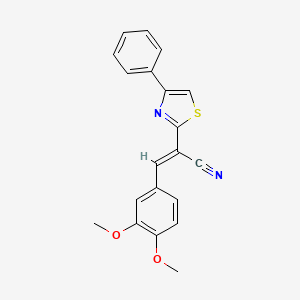

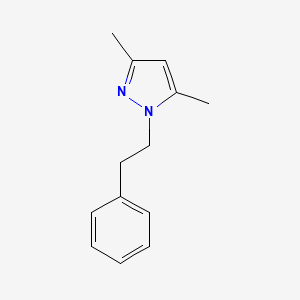

This compound is a chemical substance with the CAS No. 361173-98-0. It is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a phenyl ring, a piperazine ring, and a carboxylate group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum shows signals corresponding to the aromatic protons, the CH of the thiazole ring, and the NH of the amide group . The 13C-NMR spectrum provides information about the carbon atoms in the molecule . The IR spectrum reveals the presence of various functional groups, such as the C=O stretch of the amide group and the C–S–C stretch .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H-NMR, 13C-NMR, and IR spectra provide information about the structure and functional groups present in the molecule . The mass spectrum gives the molecular weight of the compound .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

This compound has been explored for the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The research highlighted its role in generating compounds with potential antimicrobial, antilipase, and antiurease activities. Some synthesized derivatives exhibited good to moderate antimicrobial activity against various test microorganisms, demonstrating its utility in the development of new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticancer Agent Synthesis

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, aimed to evaluate them as anticancer agents. The study resulted in compounds showing promising anticancer activity, indicating the potential of this compound in anticancer drug development (Rehman et al., 2018).

Antibacterial Evaluation of Heterocyclic Compounds

In another study, the compound served as a precursor in synthesizing new heterocyclic compounds containing a sulfonamido moiety. These compounds were evaluated for their antibacterial activity, with several demonstrating high activities, highlighting its importance in discovering new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Novel Carbazole Conjugates and Their Biological Screening

The synthesis of novel carbazole conjugates from this compound has been reported. These conjugates were evaluated for their antibacterial, antifungal, and anticancer activities, showing significant activity against specific targets. This research underscores the compound's utility in synthesizing molecules with diverse biological activities (Sharma, Kumar, & Pathak, 2014).

Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds derived from this chemical were designed and synthesized for in vitro evaluation as Mycobacterium tuberculosis GyrB ATPase inhibitors. One compound, in particular, showed promising activity against this target, suggesting the compound's relevance in developing treatments for tuberculosis (Jeankumar et al., 2013).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound appear to be the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are derived from arachidonic acid . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Pharmacokinetics

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities

Result of Action

The result of the compound’s action is a reduction in inflammation and pain . This is achieved through the inhibition of the COX enzymes and the subsequent decrease in the production of prostaglandins .

Properties

IUPAC Name |

ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBPELSGAWDXJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)

![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)